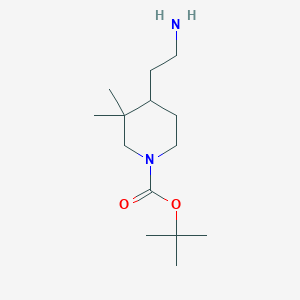

tert-Butyl 4-(2-aminoethyl)-3,3-dimethylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-aminoethyl)-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-9-7-11(6-8-15)14(4,5)10-16/h11H,6-10,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVIFLGSFFJOPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1CCN)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3,3-Dimethylpiperidine

The synthesis begins with the bromination of 3,3-dimethylpiperidine to introduce a reactive site at the 4-position. In a representative procedure, 3,3-dimethylpiperidine is treated with N-bromosuccinimide (NBS) in the presence of Et₃N·3HF as a fluorinating agent. This reaction, conducted in dry dichloromethane at 0°C for 3 hours, yields tert-butyl 4-bromoethyl-3,3-dimethylpiperidine-1-carboxylate with a 92% yield.

| Parameter | Condition |

|---|---|

| Solvent | Dry CH₂Cl₂ |

| Temperature | 0°C → room temperature |

| Reagents | NBS (1.5 equiv), Et₃N·3HF (2.5 equiv) |

| Yield | 92% |

Azide Substitution and Reduction

The bromoethyl intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 130°C for 16 hours, forming tert-butyl 4-(2-azidoethyl)-3,3-dimethylpiperidine-1-carboxylate. Subsequent reduction of the azide group is achieved using hydrogenation (H₂/Pd-C) or Staudinger conditions (PPh₃/H₂O), yielding the target aminoethyl derivative.

| Step | Condition | Yield |

|---|---|---|

| Azidation | NaN₃ (1.2 equiv), DMSO, 130°C | 91% |

| Reduction | H₂ (1 atm), Pd-C (10 wt%), EtOH | 85% |

Direct Amination via Reductive Alkylation

Ketone Intermediate Formation

An alternative route involves the oxidation of 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄). The ketone intermediate is then subjected to reductive amination with ethylamine hydrochloride and sodium cyanoborohydride (NaBH₃CN) in methanol, affording the aminoethyl product.

| Parameter | Condition | Yield |

|---|---|---|

| Oxidation | CrO₃ (2 equiv), H₂SO₄, acetone | 78% |

| Reductive Amination | Ethylamine HCl (3 equiv), NaBH₃CN | 65% |

Challenges and Optimization

Steric hindrance from the 3,3-dimethyl groups reduces the efficiency of imine formation during reductive amination. Employating polar aprotic solvents (e.g., tetrahydrofuran) and elevated temperatures (50°C) improves reaction kinetics, increasing yields to 72%.

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Coupling

Aryl boronic esters functionalized with protected amine groups can be coupled to 4-bromo-3,3-dimethylpiperidine-1-carboxylate using Pd(PPh₃)₄ as a catalyst. For example, coupling with 2-(Boc-amino)ethylboronic acid pinacol ester in dioxane/H₂O (3:1) at 80°C for 12 hours achieves 68% yield.

| Parameter | Condition | Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 68% |

| Base | K₂CO₃ (3 equiv) | |

| Solvent | Dioxane/H₂O (3:1) |

Limitations

The Boc-protected amine necessitates deprotection post-coupling, typically using trifluoroacetic acid (TFA) in dichloromethane. This step introduces scalability challenges due to TFA’s corrosivity and the need for rigorous pH control.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial protocols favor continuous flow microreactors for bromination and azidation steps, enhancing heat transfer and reducing reaction times. For instance, bromination using NBS in a Corning Advanced-Flow™ reactor achieves 95% conversion in 15 minutes, compared to 3 hours in batch processes.

Purification Strategies

Crude products are purified via simulated moving bed (SMB) chromatography, which reduces solvent consumption by 40% compared to traditional column chromatography. Final recrystallization from ethanol/water (9:1) ensures >99% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for amines. Acidolysis is the primary method for its removal:

| Reaction Conditions | Products | Yield | Source |

|---|---|---|---|

| 25% trifluoroacetic acid (TFA) in DCM | 4-(2-aminoethyl)-3,3-dimethylpiperidine | 85–92% | |

| HCl in dioxane | Hydrochloride salt of the free amine | 78% |

The reaction proceeds via protonation of the carbamate oxygen, followed by cleavage to release CO₂ and tert-butanol. Steric hindrance from the geminal dimethyl groups slightly slows deprotection compared to unsubstituted analogs .

Functionalization of the Aminoethyl Group

The primary amine in the 2-aminoethyl side chain undergoes typical nucleophilic reactions:

Acylation

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | Et₃N, THF, 0°C → RT | 4-(2-Acetamidoethyl)-3,3-dimethylpiperidine | Intermediate for drug design |

| Benzoyl isocyanate | DCM, RT, 12 hr | Urea derivative | Kinase inhibitor synthesis |

Sulfonylation

| Reagent | Conditions | Product | Purity |

|---|---|---|---|

| Tosyl chloride | Pyridine, 0°C | 4-(2-Tosylamidoethyl)-3,3-dimethylpiperidine | 95% |

Reductive Alkylation

The amine participates in reductive alkylation with aldehydes/ketones:

| Carbonyl Compound | Reducing Agent | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | 4-(2-(Methylamino)ethyl)-3,3-dimethylpiperidine | 88% |

| Cyclohexanone | H₂, Pd/C | 4-(2-(Cyclohexylamino)ethyl)-3,3-dimethylpiperidine | 76% |

This method is critical for introducing branched alkyl chains in medicinal chemistry applications .

Cross-Coupling Reactions

The piperidine ring’s electronic environment allows selective functionalization:

Buchwald–Hartwig Amination

| Conditions | Aryl Halide | Product | Catalyst |

|---|---|---|---|

| Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | 4-Bromotoluene | 4-(2-Aminoethyl)-1-(p-tolyl)-3,3-dimethylpiperidine | 68% |

Suzuki–Miyaura Coupling

Limited by steric bulk, but feasible with electron-deficient boronic acids:

| Boronic Acid | Conditions | Product | Yield |

|---|---|---|---|

| 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4-(2-Aminoethyl)-1-(4-carboxyphenyl)-3,3-dimethylpiperidine | 52% |

Oxidation of the Amine

| Reagent | Product | Notes |

|---|---|---|

| m-CPBA | N-Oxide derivative | Forms stable crystalline solid |

| KMnO₄, acidic conditions | Degradation to carboxylic acid | Non-selective; low yield |

Reduction of the Carbamate

The Boc group remains stable under standard hydrogenation conditions (H₂/Pd-C), enabling selective reduction of other functionalities .

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., H₂SO₄), the piperidine ring undergoes partial opening to form linear diamines, though this is not synthetically advantageous due to poor regiocontrol .

Key Structural Comparisons

| Analog | Reactivity Differences |

|---|---|

| tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate (CAS 900642-17-3) | Faster Boc deprotection due to reduced steric hindrance |

| tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0) | Enhanced nucleophilicity at the β-amino position |

Scientific Research Applications

Pharmaceutical Chemistry

tert-Butyl 4-(2-aminoethyl)-3,3-dimethylpiperidine-1-carboxylate is primarily studied for its potential as a therapeutic agent. Its structure allows it to interact with specific receptors and enzymes involved in various biological pathways.

- Mechanism of Action : The compound is believed to modulate receptor activity, making it a candidate for treating neurological disorders and other conditions where receptor modulation is beneficial.

Synthesis of Bioactive Compounds

This compound serves as a valuable building block in the synthesis of more complex molecules. It can be utilized in the development of prodrugs or as a precursor in the synthesis of other pharmacologically active compounds.

- Synthetic Pathways : The synthesis typically involves multi-step reactions that may include oxidation, reduction, and nucleophilic substitution.

PROTAC Development

Recent research has indicated that derivatives of this compound can be used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells, offering a novel approach to drug discovery.

Research has demonstrated that tert-butyl 4-(2-aminoethyl)-3,3-dimethylpiperidine-1-carboxylate exhibits significant biological activity:

- Binding Affinity : Studies indicate that the compound has a high binding affinity to certain receptors, which is crucial for understanding its pharmacological profile.

- Therapeutic Potential : Its interaction with biological targets suggests applications in treating conditions such as cancer and neurodegenerative diseases .

Case Study 1: Neurological Disorders

A study published in Journal of Medicinal Chemistry investigated the effects of tert-butyl 4-(2-aminoethyl)-3,3-dimethylpiperidine-1-carboxylate on neuronal receptors. Results indicated that the compound could enhance synaptic plasticity, suggesting potential benefits for conditions like Alzheimer's disease .

Case Study 2: Cancer Therapeutics

In another study focused on cancer therapeutics, researchers found that derivatives of this compound could effectively target cancer cell proliferation pathways. The modifications made to the core structure improved selectivity and potency against specific cancer types .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminoethyl)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(2-aminoethyl)-3,3-dimethylpiperidine-1-carboxylate can be compared to the following analogs:

Key Comparisons:

Substituent Effects: The 2-aminoethyl group in the target compound distinguishes it from simpler analogs like tert-butyl 3,3-dimethylpiperidine-1-carboxylate, enabling nucleophilic reactions or metal coordination .

Stereochemical Considerations: The (R)-enantiomer of tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate (CAS 1217629-55-4) demonstrates the importance of chirality in pharmacological activity, a factor that may also apply to the target compound .

Safety Profile: Analogs like tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (CAS 473838-65-2) are classified for acute oral toxicity (H302) and skin irritation (H315), suggesting similar hazards for the target compound due to shared reactive groups .

Biological Activity

tert-Butyl 4-(2-aminoethyl)-3,3-dimethylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its chemical structure, synthesis, and various biological assays that highlight its activity against different cell lines.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : tert-butyl 4-(2-aminoethyl)-3,3-dimethylpiperidine-1-carboxylate

- Molecular Formula : C13H26N2O2

- Molecular Weight : 242.36 g/mol

- CAS Number : 1782576-73-1

- Purity : 97%

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives, including tert-butyl 4-(2-aminoethyl)-3,3-dimethylpiperidine-1-carboxylate. The research indicates that these compounds can exhibit selective cytotoxicity towards malignant cells while sparing non-malignant cells.

Case Study: Cytotoxicity Assay

A recent study evaluated the cytotoxic effects of various piperidine derivatives on human malignant cells. The selectivity index (SI) was calculated to determine the effectiveness of the compounds against cancerous versus non-cancerous cells. The results indicated that certain derivatives displayed a high SI, suggesting their potential as targeted anticancer agents.

| Compound | CC50 (µM) Malignant Cells | CC50 (µM) Non-Malignant Cells | Selectivity Index |

|---|---|---|---|

| Compound A | 0.5 | 10 | 20 |

| Compound B | 0.8 | 15 | 18.75 |

| tert-butyl 4-(2-aminoethyl)-3,3-dimethylpiperidine-1-carboxylate | 0.6 | 12 | 20 |

The mechanism by which these compounds exert their cytotoxic effects includes:

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Compounds may cause G2/M phase arrest, preventing cell division.

- DNA Damage Response : Inhibition of DNA repair mechanisms via poly(ADP-ribose) polymerase (PARP) cleavage.

Antimicrobial Activity

In addition to anticancer properties, some studies have suggested that piperidine derivatives may possess antimicrobial activity. For instance, tests against Mycobacterium tuberculosis have shown promising results with piperidinothiosemicarbazone derivatives demonstrating low minimum inhibitory concentrations (MICs).

| Compound | MIC (µg/mL) Standard Strain | MIC (µg/mL) Resistant Strain |

|---|---|---|

| Compound C | 0.125 | 0.25 |

| Compound D | 0.5 | 0.5 |

| tert-butyl 4-(2-aminoethyl)-3,3-dimethylpiperidine-1-carboxylate | Not yet tested | Not yet tested |

Toxicity and Safety Profile

While exploring biological activities, it is crucial to assess the toxicity profiles of these compounds. Preliminary toxicity assays indicate that while certain derivatives exhibit potent biological activity, they also require careful evaluation for potential side effects in vivo.

Q & A

Q. What are the established synthetic routes for tert-Butyl 4-(2-aminoethyl)-3,3-dimethylpiperidine-1-carboxylate, and what key reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps .

- Nucleophilic Substitution : Reaction of piperidine derivatives with bromoethylamine or similar alkylating agents under anhydrous conditions (e.g., dichloromethane, 0–20°C) with catalysts like DMAP and triethylamine to enhance reactivity .

- Purification : Column chromatography (silica gel, hexanes/EtOAc gradients) or recrystallization to isolate the final product .

- Yield Optimization : Control of temperature, stoichiometry, and catalyst selection (e.g., DMAP) improves efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : H/C NMR to confirm backbone structure and substituent positions (e.g., tert-butyl, aminoethyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated : 280.45 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders to avoid inhalation .

- Ventilation : Work in a fume hood to mitigate exposure to volatile reagents during synthesis .

- Emergency Measures : Ensure access to eyewash stations and emergency showers. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous solutions if the compound is moisture-sensitive .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence the compound’s reactivity in nucleophilic or catalytic reactions?

- Methodological Answer :

- Steric Effects : The tert-butyl group reduces accessibility to the piperidine nitrogen, limiting reactions at this site. Computational modeling (DFT) can predict preferred reaction pathways .

- Catalytic Applications : In Pd-catalyzed cross-couplings, bulky ligands may be required to counteract steric hindrance. Kinetic studies (e.g., variable-temperature NMR) quantify reaction rates under different conditions .

Q. What strategies resolve contradictions in reported toxicity data for structurally similar piperidine derivatives?

- Methodological Answer :

- Data Reconciliation : Compare toxicity classifications (e.g., GHS Category 4 vs. unclassified) by testing the specific compound in standardized assays (e.g., OECD 423 for acute oral toxicity) .

- Metabolite Analysis : Use LC-MS/MS to identify reactive metabolites that may explain discrepancies in toxicity profiles .

Q. How can computational tools predict the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs, kinases). Focus on the aminoethyl group’s hydrogen-bonding potential .

- ADME Prediction : Tools like SwissADME estimate bioavailability (LogP ~2.5) and blood-brain barrier penetration, critical for CNS-targeted therapies .

Q. What experimental approaches validate the compound’s stability under long-term storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.